A Technical Guide to the Synthesis and Characterization of Lithium Trihydroxy(pyrazin-2-yl)borate
A Technical Guide to the Synthesis and Characterization of Lithium Trihydroxy(pyrazin-2-yl)borate
Introduction: The Role of Heterocyclic Organoborates in Modern Chemistry
Organoboron compounds, particularly boronic acids and their derivatives, have become indispensable tools in modern organic synthesis and medicinal chemistry. Their utility as key partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of carbon-carbon bonds, a fundamental process in the creation of complex molecules.[1] Beyond synthesis, the boron atom itself has emerged as a critical pharmacophore in drug discovery, leading to several FDA-approved drugs like bortezomib and crisaborole.[2][3]
The pyrazine moiety is a privileged heterocycle found in numerous pharmaceuticals and biologically active compounds. The combination of a pyrazine ring with a boronic acid functional group creates a versatile building block, pyrazin-2-ylboronic acid, for accessing novel chemical space. However, free boronic acids can exhibit limited aqueous solubility and a propensity for dehydration to form cyclic boroxine anhydrides, which can complicate stoichiometry and reactivity.
To address these challenges, converting boronic acids to their corresponding lithium trihydroxyborate salts offers a compelling solution. These salts, such as Lithium Trihydroxy(pyrazin-2-yl)borate, are typically crystalline, air-stable solids with enhanced solubility and stability, making them superior reagents for various applications.[4] This guide provides a detailed technical overview of the synthesis and comprehensive characterization of Lithium Trihydroxy(pyrazin-2-yl)borate, designed for researchers and professionals in chemical synthesis and drug development.
Figure 1: Chemical structure of Lithium Trihydroxy(pyrazin-2-yl)borate.
Strategic Synthesis Pathway
The synthesis of Lithium Trihydroxy(pyrazin-2-yl)borate is most effectively achieved through a two-stage process. This strategy ensures high purity and yield by first creating a stable boronate ester intermediate, which is then converted to the final target compound.
-
Stage 1: Miyaura Borylation. The pyrazine ring is functionalized with a boron group via a palladium-catalyzed cross-coupling reaction. This typically involves reacting a halopyrazine (e.g., 2-chloropyrazine) with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂). This method is highly reliable and provides a stable, easily purified pinacol ester intermediate.[5]
-
Stage 2: Hydrolysis and Salt Formation. The pinacol ester is first hydrolyzed to the free pyrazin-2-ylboronic acid. Subsequently, stoichiometric addition of aqueous lithium hydroxide results in a clean acid-base reaction, forming the desired Lithium Trihydroxy(pyrazin-2-yl)borate salt.[6] This final step converts the less stable boronic acid into a robust, solid product.
Figure 2: Overall workflow for the synthesis of Lithium Trihydroxy(pyrazin-2-yl)borate.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE) must be worn at all times.
Protocol 1: Synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine
This procedure details the palladium-catalyzed Miyaura borylation of 2-chloropyrazine.
-
Rationale: The use of a palladium catalyst with a suitable phosphine ligand is crucial for efficient oxidative addition to the C-Cl bond.[7] Potassium acetate serves as a mild base, and dioxane is an effective solvent for this transformation.[5]
Materials & Reagents:
-
2-Chloropyrazine
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Acetate (KOAc), anhydrous
-
1,4-Dioxane, anhydrous
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add 2-chloropyrazine (1.0 eq), bis(pinacolato)diboron (1.1 eq), and anhydrous potassium acetate (1.5 eq).
-
Add the catalyst, Pd(dppf)Cl₂ (0.03 eq).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add anhydrous 1,4-dioxane via syringe to achieve a substrate concentration of approximately 0.5 M.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-18 hours. Monitor reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove palladium residues and inorganic salts. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the product as a white to off-white solid.
Protocol 2: Synthesis of Lithium Trihydroxy(pyrazin-2-yl)borate
This procedure details the final conversion to the target salt.
-
Rationale: This two-step, one-pot procedure first hydrolyzes the pinacol ester to the free boronic acid, which is then immediately neutralized with lithium hydroxide to form the stable borate salt, preventing the isolation of the potentially unstable boronic acid intermediate.
Materials & Reagents:
-
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine
-
Tetrahydrofuran (THF)
-
Aqueous Hydrochloric Acid (e.g., 2 M HCl)
-
Aqueous Lithium Hydroxide (e.g., 1 M LiOH), standardized
-
Diethyl Ether
Procedure:
-
Dissolve the pyrazine boronate ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add aqueous HCl (2.0 eq) and stir the mixture vigorously at room temperature for 2-4 hours to ensure complete hydrolysis of the ester.
-
Carefully neutralize the excess acid by the dropwise addition of a standardized aqueous solution of lithium hydroxide (1.0 eq relative to the starting ester) while monitoring the pH. The final pH should be approximately 8-9.
-
Stir the resulting solution for an additional 30 minutes.
-
Remove the THF under reduced pressure.
-
The aqueous solution can be lyophilized (freeze-dried) to yield the product as a fluffy, white solid. Alternatively, the product may be precipitated by adding a water-miscible anti-solvent like acetone or isopropanol, collected by filtration, washed with diethyl ether, and dried under vacuum.
Physicochemical Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized Lithium Trihydroxy(pyrazin-2-yl)borate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for structural elucidation. Spectra should be acquired in a suitable deuterated solvent, such as D₂O or DMSO-d₆.
-
¹H NMR: The pyrazine ring protons will appear as distinct signals in the aromatic region (typically δ 8.5-9.0 ppm). The coupling patterns (doublets, triplets) will be characteristic of the substitution pattern.
-
¹³C NMR: Resonances corresponding to the four unique carbons of the pyrazine ring will be observed. The carbon atom directly attached to the boron (C-B) will exhibit a characteristically broad signal due to quadrupolar relaxation of the adjacent boron nucleus.
-
¹¹B NMR: This experiment is diagnostic for the boron environment. A single, relatively sharp signal is expected between δ 5-15 ppm, consistent with a tetracoordinate, tetrahedrally-coordinated borate anion.[6]
| Representative NMR Data (Hypothetical, in D₂O) | |
| Technique | Expected Chemical Shift (δ) / ppm |
| ¹H NMR | ~8.95 (s, 1H), ~8.70 (d, 1H), ~8.65 (d, 1H) |
| ¹³C NMR | ~155 (C-B, broad), ~148, ~145, ~143 |
| ¹¹B NMR | ~7.5 (s, broad) |
Fourier-Transform Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
-
Rationale: A very broad and strong absorption band is expected for the O-H stretching vibrations of the three hydroxyl groups on the borate anion, typically centered around 3400-3200 cm⁻¹. The B-O stretching vibrations will appear in the 1300-1400 cm⁻¹ region. Characteristic C=N and C=C stretching vibrations from the pyrazine ring will be present in the 1600-1400 cm⁻¹ fingerprint region.[8]
| Key IR Absorptions | |
| Functional Group | Typical Wavenumber (cm⁻¹) |
| O-H Stretch (Borate) | 3400 - 3200 (very broad, strong) |
| C-H Stretch (Aromatic) | 3100 - 3000 |
| C=N, C=C Stretch (Pyrazine) | 1600 - 1400 |
| B-O Stretch | 1380 - 1320 |
High-Resolution Mass Spectrometry (HRMS)
HRMS is used to confirm the elemental composition of the molecule with high precision.
-
Rationale: Using electrospray ionization in negative mode (ESI-), the mass of the trihydroxy(pyrazin-2-yl)borate anion will be detected. The experimentally measured mass should match the calculated mass to within 5 ppm.
| HRMS (ESI-) Data | |
| Anion Formula | [C₄H₅BN₂O₃]⁻ |
| Calculated m/z | 139.0371 |
| Observed m/z | 139.0368 (Example) |
Stability, Handling, and Applications
Stability and Handling: Lithium Trihydroxy(pyrazin-2-yl)borate is an air-stable, non-hygroscopic solid, which represents a significant handling advantage over its corresponding boronic acid.[2] The tetrahedral borate structure prevents the formation of boroxine trimers. It exhibits good solubility in water and polar organic solvents like methanol and DMSO. Store in a tightly sealed container at room temperature away from strong acids.
Core Applications:
-
Suzuki-Miyaura Cross-Coupling: The primary application of this reagent is as a coupling partner in palladium-catalyzed reactions.[1][9] Its enhanced stability and solubility make it particularly suitable for reactions in aqueous or mixed-aqueous solvent systems, aligning with green chemistry principles. It can be used to couple the pyrazin-2-yl moiety to a wide range of aryl, heteroaryl, or vinyl halides and triflates.
-
Drug Discovery and Medicinal Chemistry: As a stable and easy-to-handle building block, it provides a reliable method for incorporating the pyrazine heterocycle into potential drug candidates. The pyrazine ring is a key component of many bioactive molecules, and this reagent facilitates the exploration of structure-activity relationships (SAR) in drug development programs.[3]
References
- Benchchem. (2-(Pyrazin-2-yl)pyrimidin-5-yl)boronic acid.
- Wikipedia. Organoboron chemistry.
- ResearchGate. (A) Two main pathways for the preparation of organoboron compounds; (B)
- Benchchem. Synthesis of Organoboron Compounds via Diborane(4)
- ResearchGate. Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes | Request PDF.
- Wikipedia. Suzuki reaction. [Link]
- ACS Publications. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Organic Letters. [Link]
- CymitQuimica. Lithium trihydroxy(pyrazin-2-yl)boranuide.
- MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]
- Arkivoc. Recent progress in the synthesis of pyridinylboronic acids and esters. [Link]
- PMC - NIH. Lithium, Tin(II), and Zinc Amino-Boryloxy Complexes: Synthesis and Characterization. [Link]
- MDPI. Boron-Containing Compounds: Identification, Synthesis, Biological Actions and Pharmacology. [Link]
- ResearchGate. (PDF) Thermal, spectroscopic (IR, Raman, NMR) and theoretical (DFT) studies of alkali metal complexes with pyrazinecarboxylate and 2,3-pyrazinedicarboxylate ligands. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Lithium trihydroxy(pyrazin-2-yl)boranuide | CymitQuimica [cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Lithium, Tin(II), and Zinc Amino-Boryloxy Complexes: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
